molecular formula C13H9F2NO3 B1303956 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 242797-29-1

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1303956
M. Wt: 265.21 g/mol
InChI Key: OQDASTILPYZJIH-UHFFFAOYSA-N
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Description

The compound "1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid" is a derivative of the 1,4-dihydropyridine (DHP) class, which is of significant interest in medicinal chemistry due to their biological activities. The DHP core is a common motif in various pharmacologically active compounds and is known for its cardiovascular properties, among other activities.

Synthesis Analysis

The synthesis of DHP derivatives can be achieved through various methods. One approach involves the reaction of tri(o-fluorobenzyl)tin chloride with sodium salts of heteroaromatic carboxylic acids to yield complexes, which can be further manipulated to obtain the desired DHP compounds . Another method includes the generation of 1-acyl-4-benzylpyridinium salts from 1-acyl-4-alkylidene-1,4-dihydropyridines and corresponding acids, which can be used to synthesize acyl fluorides, a key step in the synthesis of DHP derivatives . Additionally, a new protocol using 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid has been reported for the synthesis of novel 4-pyrazolyl 1,4-dihydropyridines, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of DHP derivatives is characterized by the presence of a 1,4-dihydropyridine ring. In some cases, the tin atoms in related structures are rendered five-coordinate in a trigonal bipyramidal structure by coordinating with a pyridine nitrogen atom of the carboxylate group, leading to a one-dimensional linear polymer . The structural and electronic relationships of these compounds are crucial for their reactivity and can be studied using experimental techniques such as X-ray diffraction and theoretical investigations including ab initio and DFT MO calculations .

Chemical Reactions Analysis

DHP derivatives can undergo various chemical reactions, including the formation of carboxylic acid fluorides, which are important intermediates in organic synthesis. The reactivity of these compounds is influenced by the presence of electron-withdrawing groups, such as fluorine atoms, which can stabilize the intermediate species during the reaction . The synthesis of DHP derivatives can also be influenced by the choice of catalyst and reaction conditions, as demonstrated by the use of trifluorobenzeneboronic acid in an ionic liquid medium .

Physical and Chemical Properties Analysis

The physical and chemical properties of DHP derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the lipophilicity and electronic properties of the molecule, which in turn can impact its biological activity. The stability of these compounds can vary, with some showing unexpected thermal instability, which can be exploited for synthetic purposes . The solubility, melting point, and other physical properties are determined by the substituents on the DHP ring and the overall molecular conformation.

Scientific Research Applications

Bioaccumulative Potential of Perfluorinated Acids

Research on perfluorinated acids, including perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), has shown environmental persistence and detection across various wildlife globally. The bioaccumulation potential of these compounds is directly related to the length of the fluorinated carbon chain, with PFASs being more bioaccumulative than PFCAs of the same chain length. PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative according to regulatory criteria, suggesting a nuanced understanding of the environmental impact of fluorinated compounds, which could extend to the study of 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Conder et al., 2008).

Microbial Degradation of Polyfluoroalkyl Chemicals

The degradation of polyfluoroalkyl chemicals, which could include complex molecules similar to the one , is an area of environmental science exploring the breakdown and environmental fate of such compounds. These studies highlight the importance of understanding both the chemical and biological pathways that influence the persistence and transformation of fluorinated compounds in the environment, potentially offering insights into the environmental behavior of complex fluorinated molecules like 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Liu & Avendaño, 2013).

Redox Mediators in Organic Pollutant Degradation

The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants highlights the potential for chemical compounds to participate in or facilitate environmental remediation processes. Such research points to the broader applications of chemical compounds in environmental science, particularly in the degradation and transformation of persistent organic pollutants (Husain & Husain, 2007).

Synthesis and Applications of 1,4-Dihydropyridines

1,4-Dihydropyridines are significant in synthetic organic chemistry and pharmacology, suggesting that derivatives like 1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid could have potential applications in these fields. The Hantzsch Condensation reaction is a primary method for synthesizing 1,4-dihydropyridines, indicating a pathway for synthesizing and potentially applying compounds with similar structures in medicinal chemistry (Sohal, 2021).

Safety And Hazards

The safety and hazards of this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s hard to provide detailed information .

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-6-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO3/c14-10-3-1-8(5-11(10)15)6-16-7-9(13(18)19)2-4-12(16)17/h1-5,7H,6H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDASTILPYZJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=C(C=CC2=O)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377521
Record name 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS RN

242797-29-1
Record name 1-[(3,4-Difluorophenyl)methyl]-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242797-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-difluorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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